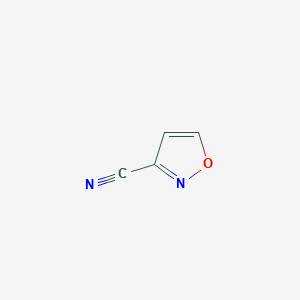

Isoxazole-3-carbonitrile

Descripción general

Descripción

Isoxazole-3-carbonitrile: Comprehensive Analysis

Synthesis Analysis

The synthesis of isoxazole-3-carbonitrile derivatives and related compounds has been explored through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's utility in multicomponent reactions . Additionally, the synthesis of 3-imino-benzopyrano[2,3-c]isoxazoles through heterocyclization of 2-imino-2H-1-benzopyrano 3-carbonitrile derivatives with hydroxylamine has been reported, further demonstrating the compound's versatility in organic synthesis .

Molecular Structure Analysis

Crystal structure analysis of isoxazole-3-carbonitrile derivatives, such as 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, has been conducted using single-crystal X-ray diffraction data. This analysis provides detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications .

Chemical Reactions Analysis

Isoxazole-3-carbonitrile undergoes various chemical reactions that highlight its reactivity. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield chloro-aryl and methyl-isothiazole-4-carbonitriles . The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been kinetically investigated, revealing its potential to form sigma-complexes and contribute to S(N)Ar reactions . Furthermore, the pyrolysis of isoxazole has been revisited, identifying new primary products and the pivotal role of the vinylnitrene in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-3-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility of isoxazole-3-carbonitrile. However, the chemical properties can be inferred from the reactivity studies and synthesis methods described, which suggest that the compound and its derivatives are reactive intermediates in organic synthesis and can be manipulated under various conditions to yield a wide range of heterocyclic compounds .

Aplicaciones Científicas De Investigación

1. Building Blocks in Synthetic Organic Chemistry

Isoxazole derivatives, including those with the Isoxazole-3-carbonitrile structure, are extensively used as building blocks in synthetic organic chemistry. These compounds serve as scaffolds for developing various biologically important heterocyclic compounds. Their utility is evident in the synthesis of heterocyclic compounds utilizing multi-component reactions (Patel, 2017).

2. Synthesis of Heterocyclic Compounds

Isoxazole-3-carbonitrile derivatives are instrumental in creating a variety of heterocyclic compounds. For instance, the synthesis of 5-(2-thienyl)isoxazole-3-carbonitriles and their subsequent reactions to produce corresponding amide oximes and 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles demonstrates their versatility (Potkin et al., 2011).

3. Synthesis of Biologically Active Molecules

Isoxazole-3-carbonitrile and its derivatives are used in synthesizing various biologically active molecules. These include antimicrobial, antioxidant, anticancer, and other pharmacologically significant compounds. For example, the synthesis of dihydroisoxazole carbonitriles via 1,3-dipolar cycloaddition reaction indicates their potential in creating bioactive molecules (Jayaroopa et al., 2012).

4. Role in Heterocyclization Reactions

Isoxazole-3-carbonitrile is involved in various heterocyclization reactions. For instance, the synthesis of isoxazoles via reactions of 1,2,4-oxadiazole-3-carbonitrile oxide demonstrates the compound's utility in creating complex heterocyclic structures (Andrianov et al., 1991).

5. Applications in Catalysis

Certain isoxazole-3-carbonitrile derivatives are used in catalysis, particularly in the Suzuki reaction. They act as catalysts in various chemical reactions, contributing to the efficient synthesis of different compounds (Bumagin et al., 2014).

6. Utility in Green Chemistry

Isoxazole-3-carbonitrile compounds also find applications in green chemistry. For instance, the use of Citrus limon juice as a catalyst for the synthesis of isoxazole derivatives highlights the integration of environmentally friendly approaches in chemical synthesis (Vekariya et al., 2016).

7. Structural Analysis in Crystallography

Isoxazole-3-carbonitrile derivatives are also subject to crystal structure analysis, contributing to a deeper understanding oftheir molecular configurations and interactions. This analysis aids in the development of compounds with specific properties and functions, as demonstrated in the study of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile (Malathy et al., 2015).

8. Novel Synthetic Methods

Research into isoxazole-3-carbonitrile has led to the development of novel synthetic methods for complex molecules. For example, the creation of 4-(azol-5-yl)isoxazoles through innovative synthetic approaches showcases the adaptability and significance of isoxazole-3-carbonitrile in modern chemistry (Bakulev et al., 2013).

Safety And Hazards

Direcciones Futuras

Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .

Propiedades

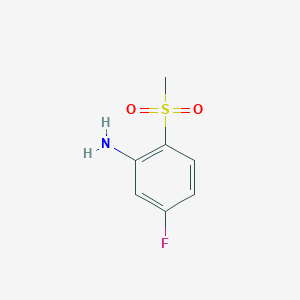

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-3-carbonitrile | |

CAS RN |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

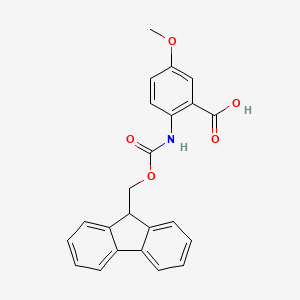

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

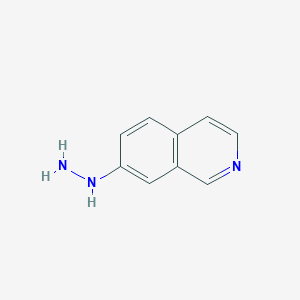

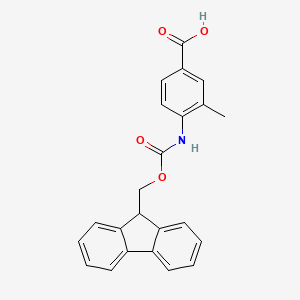

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

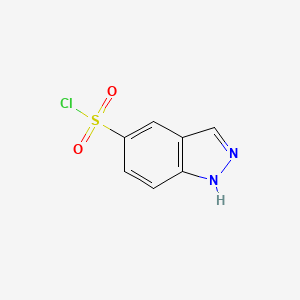

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)